2,4-Diaminophenoxyethanol Dihydrochloride

Description

The exact mass of the compound 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

66422-95-5 |

|---|---|

Molecular Formula |

C8H13ClN2O2 |

Molecular Weight |

204.65 g/mol |

IUPAC Name |

2-(2,4-diaminophenoxy)ethanol;hydrochloride |

InChI |

InChI=1S/C8H12N2O2.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5,11H,3-4,9-10H2;1H |

InChI Key |

PBVFDMZFBPZIMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)N)OCCO.Cl |

Other CAS No. |

66422-95-5 11138-66-2 |

physical_description |

Solid; [MSDSonline] Light grey to light pink solid; [EC] |

Pictograms |

Irritant |

Related CAS |

70643-19-5 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Diaminophenoxyethanol Dihydrochloride: Chemical Properties, Structure, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminophenoxyethanol Dihydrochloride is an aromatic amine salt with significant applications in the cosmetics industry and as a versatile intermediate in organic synthesis.[1][2] It is most prominently recognized for its function as a "coupler" in oxidative hair dye formulations, where it reacts with precursor molecules to form stable, long-lasting color within the hair shaft.[3][4][5][6][7] Beyond its role in cosmetology, it serves as a biochemical for proteomics research and a building block in the synthesis of pharmaceuticals.[6][8] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key experimental protocols for its analysis.

Chemical Structure and Identification

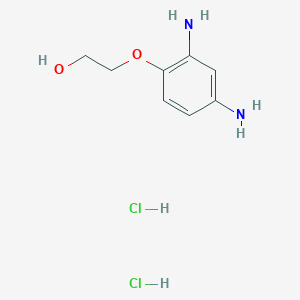

The molecular structure of this compound consists of a di-substituted benzene ring with two amino groups and a 2-hydroxyethoxy side chain, forming a stable dihydrochloride salt.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(2,4-diaminophenoxy)ethanol;dihydrochloride[9][10] |

| CAS Number | 66422-95-5[1][2][8][9][11] |

| Molecular Formula | C₈H₁₂N₂O₂ · 2HCl (or C₈H₁₄Cl₂N₂O₂)[8][9] |

| Molecular Weight | 241.12 g/mol [8][10][12] |

| Canonical SMILES | C1=CC(=C(C=C1N)N)OCCO.Cl.Cl[10] |

| InChIKey | VXYWXJXCQSDNHX-UHFFFAOYSA-N[10][13] |

| Synonyms | 2,4-Diaminophenoxyethanol 2HCl; 4-(2-Hydroxyethoxy)-1,3-phenylenediamine Dihydrochloride[8][9] |

Physicochemical Properties

This compound is typically a white to pale grey or pink crystalline powder.[1][2][3][14] Its dihydrochloride salt form renders it highly soluble in water, a critical property for its application in aqueous formulations like hair dyes.[15] The compound is noted to be air-sensitive and may undergo hydrolysis under strongly acidic or alkaline conditions.[1][2][15][16]

Table 2: Quantitative Physicochemical Data

| Property | Value | Conditions |

| Melting Point | 222-224 °C[1][2][6][15][16][17] | - |

| Boiling Point | 432.7 °C[15][17][18] | 760 mmHg |

| Density | 1.409 g/cm³[1][2][16][18] | 20 °C |

| Water Solubility | 425 g/L[1][2][14][15][16][18] | 20 °C |

| Organic Solubility | Slightly soluble in DMSO and Methanol; Insoluble in Acetone and 95% Ethanol[1][2][4][15] | Room Temperature |

| Log P (o/w) | -0.98 / 0.99[1][2][14][15][18] | 20 °C |

| Vapor Pressure | 0 Pa[1][2][16][17][18] | 20 °C |

Note on Log P: Conflicting values of -0.98 and 0.99 are reported in the literature.[1][14][15][18] The negative value is more consistent with the compound's high water solubility and ionic salt structure.[15]

Synthesis and Mechanism of Action

General Synthesis Pathway

The most common industrial synthesis of this compound involves a three-step process starting from 2,4-dinitrochlorobenzene.[1][2][19] This process includes condensation, catalytic hydrogenation, and subsequent salt formation.

Caption: General workflow for the synthesis of this compound.

Mechanism of Action in Oxidative Hair Dyeing

In permanent hair dye systems, 2,4-Diaminophenoxyethanol acts as a "coupler." It is formulated with "precursor" molecules (e.g., p-phenylenediamine).[4][5] When mixed with an oxidizing agent, typically hydrogen peroxide, the precursors are oxidized to an active state. These activated precursors then react with the coupler molecules inside the hair shaft to form large, colored polymer molecules which are trapped, resulting in a permanent color change.[5]

Caption: Oxidative hair dyeing process involving a coupler and precursor.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common synthesis routes described in the literature.[1][2][19][20]

-

Condensation:

-

In a reaction vessel, dissolve 2,4-dinitrochlorobenzene in an excess of ethylene glycol.

-

Under controlled temperature, slowly add a strong base, such as sodium hydroxide (NaOH), to facilitate the condensation reaction under alkaline conditions.

-

Maintain the reaction for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Neutralize the mixture and filter to isolate the intermediate product, β-2,4-dinitrophenoxyethanol.

-

-

Hydrogenation:

-

Transfer the intermediate to a hydrogenation reactor containing a suitable solvent (e.g., ethanol).

-

Add a catalyst, such as a palladium-iron (Pd-Fe) adsorptive resin.

-

Pressurize the reactor with hydrogen gas (H₂).

-

Conduct the reaction under low pressure and moderate temperature, monitoring hydrogen uptake.

-

Upon completion, filter out the catalyst to obtain a solution of the 2,4-Diaminophenoxyethanol free base.

-

-

Salification and Purification:

-

To the solution of the free base, add a stoichiometric amount of concentrated hydrochloric acid (HCl) to form the dihydrochloride salt.

-

The product will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Purify the final product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.[21]

-

Dry the purified crystals under vacuum.

-

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of the synthesized compound.[14][21]

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at 254 nm.[4]

-

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a known concentration (e.g., 1 mg/mL).

-

Sample Solution: Prepare the synthesized sample in the same manner and at the same concentration.

-

-

Chromatographic Run:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a defined volume (e.g., 10 µL) of the standard solution and record the chromatogram and retention time.

-

Inject the same volume of the sample solution.

-

Run the analysis for a sufficient time to allow for the elution of the main peak and any impurities.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the standard.

-

Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram (Area % = [Area of Main Peak / Total Area of All Peaks] x 100). Purity should typically be ≥98%.[21]

-

Protocol: Skin Sensitization Assessment (Local Lymph Node Assay - LLNA)

The LLNA is an in vivo method to screen for the potential of a substance to cause skin sensitization. This is a summary of the protocol described for testing the compound.[14]

-

Animal Model: Use a suitable mouse strain (e.g., CBA/J).

-

Group Allocation:

-

Test Group: Mice treated with this compound at various concentrations (e.g., 0.5, 1, 2.5, 5, and 10% w/v) in a suitable vehicle like dimethyl sulfoxide (DMSO).

-

Negative Control Group: Mice treated with the vehicle (DMSO) alone.

-

Positive Control Group: Mice treated with a known sensitizer (e.g., 25% alpha-hexylcinnamaldehyde).

-

-

Application:

-

Apply a small volume (e.g., 25 µL) of the test substance, negative control, or positive control to the dorsal surface of each ear of the respective mice.

-

Repeat the application for three consecutive days.

-

-

Proliferation Assessment:

-

After a two-day rest period (Day 6), administer a single intravenous injection of tritiated methyl thymidine (³H-TdR).

-

Several hours later, humanely euthanize the animals and excise the auricular lymph nodes that drain the application site.

-

-

Data Analysis:

-

Pool the lymph nodes for each group and prepare single-cell suspensions.

-

Measure the incorporation of ³H-TdR into the lymphocytes using a scintillation counter to quantify cell proliferation.

-

Calculate the Stimulation Index (SI) by dividing the mean proliferation in the test group by the mean proliferation in the negative control group. An SI of 3 or greater is typically considered a positive result, indicating sensitizing potential.

-

Safety and Handling

This compound requires careful handling in a laboratory or industrial setting.

-

Handling: Use in a well-ventilated area.[12][18][22] Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn to avoid contact with skin and eyes.[12][18][23][24] Avoid the formation of dust and aerosols.[12][18][22]

-

Storage: Store in a cool, dry place in a tightly sealed, light-resistant container.[12][23] The compound is air-sensitive, so storage under an inert atmosphere is recommended for long-term stability.[1][2][16]

-

Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[12][22] Thermal decomposition may release toxic and corrosive gases like hydrogen chloride.[15]

Conclusion

This compound is a well-characterized compound with defined physicochemical properties and established applications, primarily in the cosmetics industry. Its synthesis is straightforward, and robust analytical methods exist for its quality control. Understanding its chemical behavior, particularly its role in oxidative dyeing processes, and adhering to strict safety and handling protocols are essential for its effective and safe use in research and product development.

References

- 1. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride CAS#: 66422-95-5 [m.chemicalbook.com]

- 2. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]

- 3. cosmetihub.com [cosmetihub.com]

- 4. cir-safety.org [cir-safety.org]

- 5. cosmeticsinfo.org [cosmeticsinfo.org]

- 6. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) [jayvirdyechem.com]

- 7. cosmileeurope.eu [cosmileeurope.eu]

- 8. scbt.com [scbt.com]

- 9. pschemicals.com [pschemicals.com]

- 10. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. specialchem.com [specialchem.com]

- 12. jayorganics.com [jayorganics.com]

- 13. CAS Common Chemistry [commonchemistry.cas.org]

- 14. ec.europa.eu [ec.europa.eu]

- 15. Buy 2,4-Diaminophenoxyethanol | 70643-19-5 [smolecule.com]

- 16. zhishangbio.com [zhishangbio.com]

- 17. chembk.com [chembk.com]

- 18. echemi.com [echemi.com]

- 19. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 98112-77-7 | Benchchem [benchchem.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

- 24. biosynth.com [biosynth.com]

Spectroscopic analysis of 2,4-Diaminophenoxyethanol Dihydrochloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of 2,4-Diaminophenoxyethanol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic amine used primarily as a coupling agent in oxidative hair dye formulations.[1][2] Its chemical identity, purity, and stability are critical for its safe application in consumer products and for any further research or development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive structural elucidation and characterization of this molecule.

This technical guide provides a detailed overview of the analytical methodologies and expected spectroscopic data for this compound (C₈H₁₂N₂O₂·2HCl, Molecular Weight: 241.11 g/mol ).[3] While specific, raw experimental data for this compound is not widely available in the public domain, this document presents predicted data based on its known chemical structure and established spectroscopic principles. The protocols described are standard methodologies applicable to the analysis of similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR provide critical information for structural confirmation.

Detailed Experimental Protocol for NMR Analysis

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube.[4] The use of D₂O is common for water-soluble salts and will result in the exchange of labile protons (e.g., from -OH and -NH₃⁺) with deuterium, causing their signals to disappear from the ¹H spectrum.

-

Ensure the solution is homogeneous. If necessary, gently vortex the tube.

Instrument Setup and Data Acquisition:

-

The analysis is performed on a 400 MHz (or higher) NMR spectrometer.[5]

-

The sample tube is inserted into the spectrometer's probe.

-

The instrument's magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve high homogeneity and resolution.

-

For ¹H NMR: A standard single-pulse experiment is executed. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each unique carbon.[1] A wider spectral width (e.g., 0-200 ppm) is required.[6] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[7]

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phased and baseline corrected.

-

Chemical shifts (δ) are referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.[1]

-

For ¹H NMR, the signals are integrated to determine the relative proton ratios.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on the chemical environment of the protons in the structure. In the dihydrochloride salt form, the amine groups are protonated (-NH₃⁺).

Table 1: Predicted ¹H NMR Data for this compound (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.2 - 7.4 | d (J ≈ 8 Hz) | 1H | Ar-H (C5-H) |

| ~ 6.8 - 7.0 | d (J ≈ 2 Hz) | 1H | Ar-H (C3-H) |

| ~ 6.7 - 6.9 | dd (J ≈ 8, 2 Hz) | 1H | Ar-H (C6-H) |

| ~ 4.1 - 4.3 | t (J ≈ 5 Hz) | 2H | -O-CH₂ -CH₂OH |

| ~ 3.8 - 4.0 | t (J ≈ 5 Hz) | 2H | -OCH₂-CH₂ -OH |

Note: Signals for -NH₃⁺ and -OH protons are not observed in D₂O due to H-D exchange.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum shows distinct signals for each chemically non-equivalent carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound (in D₂O)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 150 - 155 | C -O (C1) |

| ~ 135 - 140 | C -NH₃⁺ (C2) |

| ~ 130 - 135 | C -NH₃⁺ (C4) |

| ~ 120 - 125 | Ar-C H (C5) |

| ~ 110 - 115 | Ar-C H (C6) |

| ~ 105 - 110 | Ar-C H (C3) |

| ~ 68 - 72 | -O-C H₂- |

| ~ 59 - 63 | -C H₂-OH |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Detailed Experimental Protocol for FTIR Analysis

A common method for solid samples is the Potassium Bromide (KBr) pellet technique.

-

Grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.[8]

-

Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar and mix thoroughly with the sample.[3]

-

Transfer the mixture to a pellet die.

-

Place the die under a hydraulic press and apply pressure (approx. 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[3]

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

-

A background spectrum of air (or a pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.

Expected IR Absorption Data

Table 3: Expected Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3400 - 3200 | Broad, Strong | O-H stretch (alcohol) |

| 3200 - 2800 | Broad, Strong | N-H stretch (from -NH₃⁺ salt) |

| ~ 3050 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| ~ 1620 - 1580 | Strong | N-H bend (asymmetric) and Aromatic C=C ring stretch |

| ~ 1520 - 1480 | Strong | N-H bend (symmetric) and Aromatic C=C ring stretch |

| ~ 1250 - 1200 | Strong | Aryl-O (ether) stretch (asymmetric) |

| ~ 1100 - 1000 | Strong | C-O stretch (primary alcohol) and Aryl-O stretch (symmetric) |

| ~ 850 - 800 | Strong | Aromatic C-H out-of-plane bend (substituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, as it typically keeps the molecular ion intact.[9]

Detailed Experimental Protocol for ESI-MS Analysis

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, water, or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

The solution is infused into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).[2]

-

A high voltage (e.g., 3-5 kV) is applied to the capillary tip, nebulizing the solution into a fine mist of charged droplets.[10]

-

A heated drying gas (e.g., nitrogen) assists in solvent evaporation, shrinking the droplets until gaseous ions are formed.[11]

-

The ions are guided through a series of lenses and skimmers into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass spectrum is recorded, typically in positive ion mode, displaying the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Expected Mass Spectrometry Data

The analysis will be conducted on the free base (MW = 168.19 g/mol ) after the dihydrochloride salt dissociates in solution. ESI in positive mode is expected to produce the protonated molecular ion [M+H]⁺.

Table 4: Expected Ions in the ESI-MS Spectrum of 2,4-Diaminophenoxyethanol

| m/z (Expected) | Proposed Ion Identity |

|---|---|

| 169.09 | [M+H]⁺: Protonated molecular ion (C₈H₁₃N₂O₂⁺) |

| 152.09 | [M+H - NH₃]⁺: Loss of ammonia |

| 124.06 | [M+H - CH₂CH₂OH]⁺: Cleavage of the ether linkage |

Integrated Spectroscopic Analysis Workflow

The logical workflow for characterizing a chemical compound like this compound involves a multi-technique approach to unambiguously confirm its structure and purity.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust analytical framework for the definitive characterization of this compound. ¹H and ¹³C NMR confirm the core carbon-hydrogen structure and connectivity. FTIR spectroscopy verifies the presence of key functional groups, including the amine salt, hydroxyl, ether, and aromatic moieties. Finally, ESI-MS confirms the molecular weight of the parent compound. Together, these techniques enable researchers and quality control professionals to ensure the identity, purity, and structural integrity of this important chemical substance.

References

- 1. benchchem.com [benchchem.com]

- 2. phys.libretexts.org [phys.libretexts.org]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 2,4-Diaminophenoxyethanol Dihydrochloride (solubility, melting point)

This technical guide provides an in-depth overview of the core physical properties of 2,4-Diaminophenoxyethanol Dihydrochloride, with a specific focus on its solubility and melting point. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and logical workflows.

Physical Properties Data

The physical characteristics of this compound are crucial for its handling, formulation, and application in various scientific fields. The following tables summarize the key quantitative data available for its melting point and solubility in different solvents.

Table 1: Melting Point of this compound

| Property | Value (°C) |

| Melting Point Range | 222-224[1][2][3][4] |

| Melting Point | 242.5[5][6][7][8] |

| Melting Point Range | 204.0 - 208.0[9] |

| Melting Point Range | 198-216[5][8] |

Note: The variation in reported melting points may be attributed to differences in experimental conditions and the purity of the analyzed batches.

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) |

| Water | 425 g/L[1][2][3][4][5][6][8] | 20[1][2][3][4][6] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble[1][2][3] / ≥ 10 g/100 ml[6] | Room Temperature |

| Methanol | Slightly soluble[1][2][3] | Room Temperature |

| Ethanol (95%) | Insoluble[1][5][8][10] / ≤ 1 g/100 ml[6] | Not specified |

| Acetone | Insoluble[1][5][8][10] | Not specified |

Experimental Protocols

The determination of physical properties such as melting point and solubility follows standardized experimental procedures to ensure accuracy and reproducibility.

Determination of Melting Point (Capillary Method)

A common and established method for determining the melting point of a crystalline solid is the capillary method.

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, often in a heated block or an oil bath, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated at a slow, controlled rate.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

Determination of Solubility (Flask Method - based on EEC Method A6)

The solubility of this compound in water has been determined using methods equivalent to the EEC Method A6, also known as the flask method.

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a flask.

-

Stirring/Agitation: The mixture is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium, ensuring the solution is saturated.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Analysis: The concentration of the solute in the clear, saturated solution is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10] The solubility is then expressed in grams per liter (g/L).

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for determining the melting point and solubility.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Solubility Determination.

References

- 1. Buy 2,4-Diaminophenoxyethanol | 70643-19-5 [smolecule.com]

- 2. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride CAS#: 66422-95-5 [m.chemicalbook.com]

- 3. zhishangbio.com [zhishangbio.com]

- 4. echemi.com [echemi.com]

- 5. cir-safety.org [cir-safety.org]

- 6. ec.europa.eu [ec.europa.eu]

- 7. health.ec.europa.eu [health.ec.europa.eu]

- 8. cir-safety.org [cir-safety.org]

- 9. 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride | 66422-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. View Attachment [cir-reports.cir-safety.org]

An In-depth Technical Guide to 2,4-Diaminophenoxyethanol Dihydrochloride (CAS No. 66422-95-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminophenoxyethanol dihydrochloride, with the CAS number 66422-95-5, is an aromatic amine salt.[1] It is primarily recognized for its role as a "coupler" ingredient in permanent oxidative hair dye formulations.[2][3] In this application, it reacts with a primary intermediate and an oxidizing agent to form the final hair color.[4][5] Beyond its well-documented use in the cosmetics industry, it is also cited as a building block in the chemical synthesis of pharmaceuticals, indicating its potential as a pharmaceutical intermediate.[3][6] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and the established toxicological profile of this compound, compiled to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a solid that typically appears as a grey to pale pink-grey or light gray to light pink powder.[3][6][7] The dihydrochloride salt is soluble in water.[8][9]

| Property | Value | Reference(s) |

| CAS Number | 66422-95-5 | [9] |

| Molecular Formula | C₈H₁₄Cl₂N₂O₂ | [1] |

| Molecular Weight | 241.11 g/mol | [1] |

| Appearance | Grey to pale pink-grey powder | [6] |

| Solubility | Soluble in water, ethanol, acetone, and chloroform. | [3][8] |

| Melting Point | 222-224 °C | [3] |

| Purity | Batches have been reported with purities ranging from 98.7% to 99.4%. | [10] |

Synthesis

The synthesis of this compound is typically a multi-step process. A common method involves the condensation of 2,4-dinitrochlorobenzene with ethylene glycol under alkaline conditions to form an intermediate, β-2,4-dinitrophenoxyethanol.[6][11] This intermediate is then subjected to catalytic hydrogenation to reduce the nitro groups to amino groups.[6][11] The final step is salification with hydrochloric acid to yield the dihydrochloride salt.[6][12]

A patented preparation method describes the following general steps:

-

Condensation: 2,4-dinitrochlorobenzene is reacted with ethylene glycol in the presence of a base (e.g., sodium carbonate) at an elevated temperature (e.g., 100-140 °C).[13]

-

Hydrogenation: The resulting dinitro intermediate is reduced, for example, through catalytic hydrogenation.[11][12]

-

Salification: The diamino-phenoxyethanol product is then treated with hydrochloric acid to form the dihydrochloride salt.[6][12]

Caption: Chemical synthesis workflow for this compound.

Mechanism of Action in Oxidative Hair Dyeing

In the context of cosmetics, this compound functions as a coupler in oxidative hair dye systems.[2] The process requires three main components: a primary intermediate (an oxidation dye), a coupler, and an oxidizing agent (typically hydrogen peroxide).[4][14]

The mechanism involves the following steps:

-

The oxidizing agent, hydrogen peroxide, oxidizes the primary intermediate.

-

The oxidized primary intermediate then reacts with the coupler, in this case, 2,4-Diaminophenoxyethanol.

-

This reaction forms a larger dye molecule that is trapped within the hair shaft, leading to a permanent color change.[4]

Caption: Reaction pathway in oxidative hair coloring.

Toxicological Profile

The toxicological properties of this compound have been extensively studied, primarily in the context of its use in cosmetics. The data presented here is largely derived from safety assessments by the Scientific Committee on Consumer Products (SCCP) and the Cosmetic Ingredient Review (CIR) Expert Panel.[4][7][15][16]

Acute Toxicity

| Study Type | Species | Route | LD₅₀ | Reference(s) |

| Acute Oral Toxicity | Rat | Oral (gavage) | ~1000 mg/kg | [10][17] |

| Acute Oral Toxicity | Mouse | Oral (gavage) | 1160 mg/kg | [10] |

Dermal and Ocular Irritation

| Study Type | Species | Concentration | Result | Reference(s) |

| Skin Irritation | Rabbit | 4% solution | Slightly irritating | [2][16] |

| Skin Irritation | Rabbit | Neat (99.4% pure) | Not an irritant | [7] |

| Eye Irritation | Rabbit | 4% solution | Practically non-irritating | [2][16] |

| Eye Irritation | Rabbit | Neat (99.4% pure) | Ocular irritant | [7] |

Sensitization

| Study Type | Species | Result | Reference(s) |

| Buehler Test | Guinea Pig | Not sensitizing | [15] |

| Local Lymph Node Assay (LLNA) | Mouse | Moderate sensitizer (EC3 = 3.2%) | [15] |

Genotoxicity

The genotoxicity of this compound has been evaluated in numerous assays. The majority of bacterial reverse mutation assays (Ames tests) were negative.[4][10] In some instances, positive results were observed in specific strains of S. typhimurium with metabolic activation.[10][16] In mammalian cell assays, results were generally negative, with one study reporting an increase in micronucleated human lymphocytes under specific conditions.[16] Animal assays for genotoxicity, including dominant lethal, micronucleus, and unscheduled DNA synthesis tests, have shown no evidence of genotoxic activity.[4][16]

Experimental Protocols

The following are summaries of methodologies for key toxicological experiments. These are based on descriptions in safety assessment reports, which often reference standardized guidelines such as those from the OECD.

Acute Oral Toxicity (Based on OECD 401)

-

Objective: To determine the acute oral toxicity (LD₅₀) of the substance.

-

Species: Rats (e.g., Sprague-Dawley).[10]

-

Methodology:

-

Animals are fasted prior to dosing.[10]

-

A single dose of this compound, dissolved or suspended in a vehicle like water, is administered by oral gavage.[10][15] In one study, a dose of 1000 mg/kg was used.[10]

-

Animals are observed for mortality, clinical signs of toxicity (e.g., hypoactivity, piloerection), and effects on body weight for a period of 14 days.[15]

-

At the end of the observation period, a gross necropsy is performed on all animals.[10][15]

-

Skin Irritation (Based on OECD 404)

-

Objective: To assess the potential of a substance to cause skin irritation.

-

Species: Rabbits (e.g., New Zealand White).[15]

-

Methodology:

-

The fur on the backs of the animals is clipped.[15]

-

A 0.5 g sample of the test substance is applied to a small area of skin (e.g., 6 cm²). The substance may be moistened with a vehicle like paraffin oil to ensure good contact.[7]

-

The test site is covered with a non-occlusive dressing for a set period, typically 4 hours.[7]

-

After the exposure period, the dressing and any residual test substance are removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) after patch removal.[7]

-

Eye Irritation (Based on OECD 405)

-

Objective: To evaluate the potential of a substance to cause eye irritation or damage.

-

Species: Rabbits.[2]

-

Methodology:

-

A specified amount of the test substance (e.g., 100 mg for solids, 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of each animal.[2][15]

-

The other eye remains untreated and serves as a control.[15]

-

The eyes are examined for ocular reactions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after instillation, and in some cases for longer periods.[2][15]

-

The eyes are generally not rinsed after instillation.[2][15]

-

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD 429)

-

Objective: To determine the skin sensitization potential of a substance by measuring lymphocyte proliferation in the draining auricular lymph nodes.

-

Species: Mice.[15]

-

Methodology:

-

The test substance is dissolved in a suitable vehicle (e.g., DMSO) at various concentrations.[15]

-

A specified volume (e.g., 25 µL) of the test substance solution is applied to the dorsal surface of each ear for three consecutive days.[15]

-

A positive control group (e.g., treated with alpha-hexylcinnamaldehyde) is included.[15]

-

After a rest period of two days, mice are injected intravenously with tritiated methyl thymidine (³H-TdR).[15]

-

Several hours after the injection, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

The proliferation of lymphocytes is measured by the incorporation of ³H-TdR. A stimulation index (SI) is calculated, and an SI of 3 or greater is considered a positive response. The EC3 value, the estimated concentration needed to produce an SI of 3, is then calculated.[15]

-

Caption: Workflow for the Local Lymph Node Assay (LLNA).

Applications in Drug Development

While several chemical suppliers market this compound as a building block or intermediate for the synthesis of pharmaceuticals, specific public-domain information detailing its use in the development of particular drug candidates is limited.[3][6][8] Its chemical structure, featuring a substituted benzene ring with amino and ether functional groups, makes it a versatile starting material for the synthesis of more complex molecules. Professionals in drug development may consider this compound for lead optimization or as a scaffold in medicinal chemistry programs. However, any such application would necessitate a thorough evaluation of its pharmacological activity and a toxicological assessment tailored to the intended therapeutic use and route of administration.

Conclusion

This compound is a well-characterized compound with a substantial body of data supporting its safety in cosmetic applications. Its synthesis is well-established, and its role as a hair dye coupler is understood. The extensive toxicological data, while focused on topical application, provides a valuable starting point for assessing its potential in other fields. For drug development professionals, it represents a potentially useful, commercially available chemical intermediate. Further research would be required to explore and establish any pharmacological activity and to fully characterize its suitability for pharmaceutical applications.

References

- 1. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cir-safety.org [cir-safety.org]

- 3. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) [jayvirdyechem.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]

- 7. cir-safety.org [cir-safety.org]

- 8. 2,4-diaminophenoxyethanol HCl, 66422-95-5 [thegoodscentscompany.com]

- 9. jayorganics.com [jayorganics.com]

- 10. cir-safety.org [cir-safety.org]

- 11. researchgate.net [researchgate.net]

- 12. CN103396327A - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]

- 13. Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 14. 2,4-Diaminophenoxyethanol 2HCl | 66422-95-5 | FD38978 [biosynth.com]

- 15. ec.europa.eu [ec.europa.eu]

- 16. View Attachment [cir-reports.cir-safety.org]

- 17. echemi.com [echemi.com]

Mechanism of action of 2,4-Diaminophenoxyethanol Dihydrochloride in oxidative coupling

An In-Depth Technical Guide to the Mechanism of Action of 2,4-Diaminophenoxyethanol Dihydrochloride in Oxidative Coupling

Abstract

This compound (CAS No. 66422-95-5), hereafter referred to as 2,4-DAPE, is a critical aromatic amine used as a coupler, or color modifier, in permanent (oxidative) hair dye formulations.[1] Its primary function is to react with oxidized primary intermediates to form large, stable colorant molecules within the hair cortex, resulting in long-lasting hair color. This technical guide provides a detailed examination of the mechanism of action of 2,4-DAPE in the oxidative coupling process, outlines its physicochemical properties, presents relevant experimental protocols for its synthesis and evaluation, and summarizes key quantitative data. This document is intended for researchers, scientists, and professionals in the fields of cosmetic chemistry and drug development.

The Chemistry of Oxidative Hair Dyeing

Permanent hair color technology relies on a chemical reaction known as oxidative coupling, which occurs directly inside the hair fiber.[2][3] This process involves three core components:

-

Primary Intermediates (Precursors): These are small, colorless aromatic diamines or aminophenols, such as p-phenylenediamine (PPD) or p-aminophenol, that are capable of penetrating the hair cuticle.[4] They are the primary building blocks of the final dye molecule.

-

Couplers (Color Modifiers): These are aromatic compounds, such as phenols, resorcinols, and m-diamines like 2,4-DAPE, which do not form color on their own but react with the oxidized precursors to create a wide spectrum of colors.[5][6]

-

Oxidizing Agent: Typically, a stabilized solution of hydrogen peroxide (H₂O₂) is used. It serves two purposes: it lightens the natural melanin pigment in the hair and oxidizes the primary intermediates to activate them for the coupling reaction.[2][3]

The process begins when the dye formulation, containing precursors and couplers, is mixed with the hydrogen peroxide developer. This mixture is applied to the hair, where the small, unreacted molecules diffuse into the hair shaft. Inside the cortex, the oxidative coupling reaction forms large, colored polymers that become physically trapped, ensuring the permanence of the new color.[2][4]

Mechanism of Action of this compound

2,4-DAPE functions as a nucleophilic m-diamine coupler in the oxidative dyeing process.[5] The core mechanism proceeds through a multi-step pathway involving the oxidation of a primary intermediate followed by an electrophilic substitution reaction with the coupler.

Step 1: Oxidation of the Primary Intermediate In an alkaline environment (typically pH 9-10.5), hydrogen peroxide oxidizes the primary intermediate, for example, p-phenylenediamine (PPD), into a highly reactive, electrophilic species known as a quinone-diimine (QDI).[4] This intermediate is unstable and readily reacts with available nucleophiles.

Step 2: Nucleophilic Attack and Coupling The 2,4-DAPE molecule, being electron-rich, acts as a potent nucleophile. It attacks the electron-deficient QDI intermediate. This coupling reaction, an electrophilic substitution, forms a new, larger, but still largely colorless molecule known as a leuco dye or indamine.

Step 3: Final Oxidation and Color Formation The leuco dye intermediate undergoes a final oxidation by hydrogen peroxide. This step stabilizes the molecule by forming a conjugated system, which is responsible for the absorption of light in the visible spectrum, thus creating the final colored indo dye. These final dye molecules can further polymerize to form even larger structures, enhancing their entrapment within the hair shaft. The chemistry is dominated by the fastest coupling reactions between the available precursors and couplers.[4][7]

Data Presentation: Properties and Usage

While specific colorimetric data for dye combinations are often proprietary, this section summarizes the known physicochemical properties of 2,4-DAPE and its typical concentration in cosmetic formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 66422-95-5 | [8] |

| Molecular Formula | C₈H₁₄Cl₂N₂O₂ | [8] |

| Molecular Weight | 241.11 g/mol | [8] |

| Physical Appearance | Light grey to light pink powder | [2][8] |

| Solubility | Soluble in ethanol, acetone, chloroform; Insoluble in water | [8] |

Table 2: Concentration of Use in Oxidative Hair Dye Formulations

| Regulation / Survey | Maximum Concentration | Notes | Reference(s) |

| European Union | 4.0% (in finished product); 2.0% (on-head, after mixing) | As an oxidizing coloring agent for hair dyeing. | [2][3] |

| SCCS Opinion | 2.0% (on-head, after mixing) | Considered safe for use at this concentration. | [9][10] |

| 2022 Council Survey | 0.56% - 2.4% (in product); up to 2.0% (on-head) | The 2.4% product is diluted before use. | [5] |

Experimental Protocols

This section provides generalized protocols for the synthesis of 2,4-DAPE and the evaluation of its performance in a typical hair dye formulation.

Protocol 1: Synthesis of this compound

This protocol is based on established chemical synthesis routes for 2,4-DAPE, which involve condensation, reduction, and salification.[11][12]

-

Condensation: React 2,4-dinitrochlorobenzene with ethylene glycol in an alkaline medium (e.g., sodium hydroxide). This Williamson ether synthesis yields β-2,4-dinitrophenoxyethanol. The reaction mixture is typically heated to drive the reaction to completion, followed by cooling to precipitate the product, which is then filtered and washed.

-

Hydrogenation (Reduction): The intermediate, β-2,4-dinitrophenoxyethanol, is reduced to β-2,4-diaminophenoxyethanol. This is commonly achieved via catalytic hydrogenation under pressure using a catalyst such as Palladium-on-Carbon (Pd/C) or a specialized Pd-Fe resin.[12] The reaction is carried out in a suitable solvent like ethanol until the reduction of the nitro groups is complete.

-

Salification: The resulting β-2,4-diaminophenoxyethanol base is dissolved in a solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid (HCl). The dihydrochloride salt, 2,4-DAPE, precipitates out of the solution, is filtered, washed with a non-polar solvent to remove impurities, and dried under a vacuum.

-

Purification and Analysis: The final product can be purified by recrystallization. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods (e.g., ¹H-NMR, IR).[8]

Protocol 2: In-Vitro Evaluation of Hair Dye Formulations

This protocol outlines a standard workflow for testing the efficacy of a hair dye formulation containing 2,4-DAPE on hair swatches.

-

Preparation of Dye Base: A typical formulation is prepared containing the primary intermediate(s), 2,4-DAPE, an alkalizing agent (e.g., ammonia or monoethanolamine), solvents, and other additives like surfactants and conditioning agents.

-

Dye Application: The dye base is mixed with the hydrogen peroxide developer, usually in a 1:1 ratio, immediately before application. The mixture is applied evenly to standardized tresses of natural, untreated human hair.

-

Incubation and Rinsing: The treated hair swatches are incubated for a specified time (e.g., 30 minutes) at a controlled temperature. Afterward, the hair is thoroughly rinsed with water until the water runs clear, followed by a gentle shampoo wash.

-

Colorimetric Analysis: After drying, the color of the dyed swatches is quantified using a spectrophotometer or colorimeter to measure the CIE Lab* values. This allows for objective comparison of color intensity, hue, and shade.

-

Fastness Evaluation: The permanence of the color is assessed through standardized tests, including wash fastness (repeated shampooing cycles), rub fastness (crockmeter testing), and light fastness (exposure to a controlled light source).

Protocol 3: HPLC Analysis of Reactants and Reaction Products

This protocol allows for the quantification of unreacted precursors, couplers, and the formed dye molecules, providing insight into reaction kinetics. The method is based on reverse-phase HPLC with a photodiode array detector.[13]

-

Sample Preparation: A sample of the dye mixture is taken at various time points during the reaction. The reaction is quenched by dilution with a suitable solvent mixture (e.g., acetonitrile/buffer) containing an antioxidant like sodium ascorbate to prevent further oxidation.

-

Chromatographic Separation:

-

HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector.

-

Column: A reverse-phase C18 or amide-bonded silica column.[13]

-

Mobile Phase: A gradient elution is typically used, involving a mixture of an aqueous buffer (e.g., phosphate buffer, sometimes with an ion-pairing reagent) and an organic solvent like acetonitrile.[13][14]

-

Detection: The PDA detector scans a range of wavelengths (e.g., 220-400 nm) to identify and quantify the different components based on their unique retention times and UV-Vis spectra.

-

-

Quantification: Calibration curves are generated for the precursor, 2,4-DAPE, and synthesized standards of the expected reaction products. The concentration of each component in the test samples is determined by comparing their peak areas to the calibration curves. This data can be used to model the kinetics of dye formation.[7][15]

Conclusion

This compound is a highly effective and widely used coupler in oxidative hair dye systems. Its mechanism of action is centered on its role as a nucleophile, which rapidly reacts with oxidized primary intermediates to form large, stable indo dyes inside the hair fiber. The specific color outcome is dependent on the primary intermediate used and the reaction conditions. The established protocols for its synthesis, formulation evaluation, and analytical quantification provide the necessary framework for further research and development in the field of cosmetic science. Understanding this core mechanism is essential for creating novel, safe, and effective hair coloring products.

References

- 1. Final Report on the Safety Assessment of this compound | Semantic Scholar [semanticscholar.org]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. researchgate.net [researchgate.net]

- 5. cir-safety.org [cir-safety.org]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. ec.europa.eu [ec.europa.eu]

- 8. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) [jayvirdyechem.com]

- 9. ec.europa.eu [ec.europa.eu]

- 10. health.ec.europa.eu [health.ec.europa.eu]

- 11. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. dmu.dk [dmu.dk]

- 14. A method for the analysis of intermediates of oxidative hair dyes in cosmetic products | Semantic Scholar [semanticscholar.org]

- 15. ec.europa.eu [ec.europa.eu]

In Vitro Genotoxicity of 2,4-Diaminophenoxyethanol Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminophenoxyethanol Dihydrochloride (2,4-DAP Dihydrochloride), CAS Registry Number 66422-95-5, is an aromatic amine salt primarily utilized as a coupler in permanent (oxidative) hair dye formulations.[1] As with all cosmetic ingredients that undergo significant systemic exposure or have the potential for repeated application, a thorough evaluation of its genotoxic potential is a critical component of its safety assessment. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations, and potentially contributing to carcinogenesis.

This technical guide provides a comprehensive overview of the in vitro genotoxicity profile of this compound. The data indicates a mixed genotoxicity profile in vitro. The substance has shown positive results in the bacterial reverse mutation assay (Ames test) specifically in the S. typhimurium TA98 strain following metabolic activation, and in some in vitro micronucleus studies.[2][3][4] However, results from in vitro chromosomal aberration assays have been predominantly negative.[5] Despite some positive in vitro findings, regulatory bodies like the Scientific Committee on Consumer Safety (SCCS) and the Cosmetic Ingredient Review (CIR) Expert Panel have concluded that it is safe for its intended use in hair dyes at specified concentrations, a decision likely based on factors including low dermal absorption and negative results from in vivo animal studies.[1][3][6][7]

This document summarizes the quantitative data from key studies, details the experimental protocols for the principal assays, and presents visual workflows and pathways to clarify the methodologies and mechanisms of action.

Summary of In Vitro Genotoxicity Data

The following table summarizes the results from various in vitro genotoxicity assays performed on this compound.

| Assay Type | Test System | Metabolic Activation (S9) | Concentration Range | Result | Reference(s) |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA98 | With | Up to 5000 µ g/plate | Positive | [2][3][4] |

| Salmonella typhimurium TA98 | Without | Up to 5000 µ g/plate | Negative | [2] | |

| S. typhimurium TA97, TA1538 | With (≥10% S9) | Up to 1200 µ g/plate | Positive (in one study) | [5] | |

| S. typhimurium TA100, TA1535, TA1537, TA102 | With & Without | Up to 5000 µ g/plate | Negative | [2][8] | |

| In Vitro Micronucleus Test | Human Lymphocytes | Not Specified | Up to 2410 µg/mL | Positive (with 48h mitogen stimulation) | [1][3][4] |

| Human Lymphocytes | Not Specified | Not Specified | Negative (with 24h mitogen stimulation) | [1] | |

| In Vitro Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) Cells | With & Without | 0.6 and 1.2 mg/mL | Negative | [5] |

Detailed Experimental Protocols

Detailed methodologies for the key in vitro genotoxicity assays are crucial for the interpretation and replication of experimental findings.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to induce gene mutations (specifically point mutations) in bacteria.

Experimental Workflow: Ames Test

References

A Comprehensive Toxicological Profile and Safety Assessment of 2,4-Diaminophenoxyethanol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminophenoxyethanol Dihydrochloride (CAS No. 66422-95-5), also referred to as 2,4-DAPE, is an aromatic amine salt primarily used as a "coupler" ingredient in permanent, oxidative hair dye formulations.[1] In these products, it reacts with a primary intermediate in the presence of an oxidizing agent (typically hydrogen peroxide) to form the final hair color.[2][3] Its concentration in on-head applications, after mixing, can be up to 2.0%.[4][5] This technical guide provides an in-depth review of its toxicological profile and safety assessment, compiling quantitative data from key studies, detailing experimental protocols, and illustrating relevant workflows and logical frameworks. The toxicological data presented have been primarily generated for the dihydrochloride salt, but the risk assessment is considered valid for the sulfate salt as well, given their expected comparable toxicological properties.[6]

Toxicokinetics: Dermal Absorption

The potential for systemic exposure through the skin is a critical factor in the safety assessment of hair dye ingredients.

Data Presentation: Dermal Absorption

| Study Type | Species | Test Substance Concentration | Dermal Delivery (µg equiv/cm²) | Dermal Delivery (% of applied dose) | Reference |

| In Vitro, Oxidative Conditions | Human Skin | 2.0% 2,4-Diaminophenoxyethanol HCl | 1.74 ± 1.08 | 0.41 ± 0.26 | [2][3] |

| In Vitro, Non-Oxidative Conditions | Human Skin | 2.0% 2,4-Diaminophenoxyethanol HCl | 6.55 ± 4.72 | 1.68 ± 1.23 | [2][3] |

| In Vivo | Hairless Rat | 0.40% [¹⁴C]2,4-DAPE HCl | 5.03 ± 0.79 nM/cm² (0.84 µg/cm²) | N/A | [7] |

| In Vivo | Hairless Rat | 1.20% [¹⁴C]2,4-DAPE HCl | 9.42 ± 0.84 nM/cm² (1.58 µg/cm²) | N/A | [7] |

N/A: Not Available in the source document.

Experimental Protocol: In Vitro Percutaneous Absorption

The in vitro dermal absorption of 2,4-Diaminophenoxyethanol HCl was evaluated in accordance with OECD Test Guideline 428.[2][3]

-

Test System: Dermatomed human skin (370-400 µm thick) was mounted on diffusion cells.[2][3]

-

Test Substance: A formulation containing 2.0% 2,4-Diaminophenoxyethanol HCl was used. To facilitate detection, [¹⁴C]-labeled 2,4-Diaminophenoxyethanol HCl was added as a radioactive tracer to the 98.7% pure test material.[2][3]

-

Experimental Conditions: The study was conducted under both oxidative and non-oxidative conditions.

-

Procedure:

-

The test preparation was applied to the skin surface.

-

After a 30-minute exposure period, the skin was washed with water and a 2% sodium dodecyl sulfate solution.[2][3]

-

The receptor fluid (phosphate-buffered saline) was collected hourly for 24 hours to measure the amount of absorbed substance.[2][3]

-

At 24 hours, the skin was removed, tape-stripped, and analyzed for any remaining test substance in the epidermis and dermis.[2][3]

-

-

Analysis: Samples from the receptor fluid and skin layers were analyzed using liquid scintillation counting to quantify the amount of absorbed radiolabeled compound.[2][3]

Toxicological Profile

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single, short-term exposure to a substance.

| Endpoint | Species | Route | Dose/Concentration | Result | Reference |

| LD50 | Rat (Sprague Dawley) | Oral | 1000 mg/kg bw | LD50 ≈ 1000 mg/kg. Mortality: 4/10 animals. Clinical signs: hypoactivity, piloerection, convulsions. | [2][4][8] |

| LD50 | Rat (Wistar) | Oral | N/A | LD50 = 1191 mg/kg | [7] |

| LD50 | Mouse (Albino Swiss) | Oral | N/A | LD50 = 1160 mg/kg | [7] |

| Skin Irritation | Rabbit | Dermal | 0.5 g (neat) | Not an irritant (slight erythema in 1 animal at 48h). | [4] |

| Eye Irritation | Rabbit | Ocular | 100 mg (neat) | Marked ocular reactions including chemosis, redness, and corneal opacification. | [4] |

| Eye Irritation | Rabbit | Ocular | 0.1 ml of 4% aqueous solution | Practically non-irritating. | [1][4] |

N/A: Not Available in the source document.

-

Species: Sprague Dawley rats (5 males, 5 females).[4]

-

Procedure: A single dose of 1000 mg/kg body weight was administered by oral gavage to fasted rats.[4]

-

Observation Period: Animals were observed for clinical signs and mortality daily for 14 days. Body weight was recorded on days 1, 8, and 15.[4][6]

-

Endpoint: At the end of the observation period, all surviving animals were subjected to necropsy.[4]

-

Findings: Hypoactivity and piloerection were noted in all animals. More severe signs, including convulsions, were observed in some animals, with four fatalities occurring by day 2.[2][6]

Skin Sensitization

These studies evaluate the potential of a substance to induce an allergic skin reaction after repeated exposure.

| Test | Species | Vehicle | Concentrations Tested | Result | Reference |

| Local Lymph Node Assay (LLNA) | Mouse (CBA/J) | DMSO | 0.5, 1, 2.5, 5, 10% (w/v) | Sensitizer. Stimulation Index > 3 at 5% and 10%. EC3 value calculated as 3.2%. | [4] |

| Modified Guinea Pig Maximization Test | Guinea Pig (Hartley) | Petroleum Jelly | 25% (induction & challenge) | Low sensitizing potential. Erythema observed in 3/10 animals. | [2] |

-

Species: Female CBA/J mice (4 per group).[2]

-

Vehicle: Dimethyl sulfoxide (DMSO) was chosen due to the solubility characteristics of the test substance.[4]

-

Procedure:

-

The test substance was applied at concentrations of 0.5, 1, 2.5, 5, and 10% to the dorsum of each ear (25 µl per ear) for three consecutive days.[2]

-

A negative control group received the vehicle (DMSO) alone, and a positive control group received 25% α-hexylcinnamaldehyde.[2][4]

-

On day 6, all mice were injected intravenously with ³H-methyl thymidine to measure lymphocyte proliferation.

-

Five hours after injection, the auricular lymph nodes were excised and pooled for each group.

-

A single-cell suspension of lymph node cells was prepared and radioactivity was measured by liquid scintillation counting.

-

-

Endpoint: The Stimulation Index (SI) was calculated as the ratio of radioactive incorporation in the test group compared to the negative control group. An SI ≥ 3 is considered a positive result. The EC3 value, the estimated concentration required to produce an SI of 3, was calculated to be 3.2%.[4]

Repeated Dose Toxicity

This section covers the effects of sub-chronic exposure to the substance.

| Study Duration | Species | Guideline | Doses | NOAEL | Key Findings at Higher Doses | Reference |

| 13-Week (90-Day) | Rat (Sprague Dawley) | OECD 408 | 0, 4, 20, 100 mg/kg bw/day | 20 mg/kg bw/day | At 100 mg/kg/day: Increased salivation, colored urine, lower body weight gain (males), hemosiderosis in the spleen. | [4][7] |

| 12-Week | Rat (F344) | N/A | 0, 0.01, 0.03, 0.05, 0.1, 0.2% in drinking water | N/A | Dose-dependent decrease in mean body weight gain in all treatment groups. | [2] |

| 12-Week | Mouse (BDF1) | N/A | 0, 0.01, 0.03, 0.05, 0.1, 0.2% in drinking water | N/A | Reduced body weight gains in males at 0.1% and 0.2%. | [2] |

N/A: Not Available in the source document.

-

Species: Sprague Dawley rats (10 animals per sex per dose group).[6]

-

Administration: The test substance was administered daily for 13 weeks by oral gavage in purified water.[6]

-

Dose Groups: 0 (control), 4, 20, and 100 mg/kg body weight/day.[6]

-

Recovery Group: Additional animals were included in the control and high-dose groups and were kept for a 4-week treatment-free period to assess the reversibility of any effects.[6]

-

Observations: Comprehensive observations were made, including clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues and organs.[6]

-

NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 20 mg/kg bw/day based on the absence of adverse findings at this dose and the presence of effects at the 100 mg/kg bw/day dose.[7]

Genotoxicity and Mutagenicity

Genotoxicity assays are performed to identify substances that can cause damage to DNA and chromosomes.

| Test Type | System | Metabolic Activation | Concentration/Dose | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium TA98 | With S9 | 10-80 µ g/plate | Positive (Mutagenic) | [4][9] |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium TA100 | With/Without S9 | N/A | Negative | [9] |

| In Vitro Mammalian Cell Gene Mutation | Mouse Lymphoma L5178Y cells | With/Without S9 | Up to 2410 µg/ml | Negative | [2][4][10] |

| In Vitro Chromosome Aberration | Human Lymphocytes | With/Without S9 | Up to 2200 µg/ml | Positive (Clastogenic) | [4][10][11] |

| In Vitro Micronucleus Test | Human Lymphocytes | With/Without S9 | Up to 2410 µg/ml | Positive (Clastogenic/Aneugenic) | [4][10][11] |

| In Vivo Genotoxicity | Animal Studies | N/A | N/A | Negative | [12] |

N/A: Not Available in the source document.

The assessment of genotoxic potential follows a tiered approach. Positive results in in vitro tests, such as the Ames test and chromosome aberration assay for 2,4-DAPE, indicate a potential hazard. However, these results must be interpreted in the context of in vivo data and the expected route and level of human exposure. For 2,4-DAPE, while in vitro tests showed mutagenic and clastogenic potential, in vivo studies were negative.[4][12] This suggests that the genotoxic effects observed in vitro may not be expressed in a whole animal system, possibly due to metabolic detoxification or lack of bioavailability to target tissues at relevant doses.

Carcinogenicity

Long-term studies are conducted to assess the potential of a substance to cause cancer.

| Study Duration | Species | Doses | Route | Result | Reference |

| Long-term | Mouse | 0.04% and 0.07% | Oral (in feed) | No carcinogenic effects | [1] |

| Long-term | Rat | 0.05% and 1.0% | Oral (in feed) | No carcinogenic effects | [1] |

Reproductive and Developmental Toxicity

These studies investigate potential adverse effects on sexual function, fertility, and development of the offspring.

| Study Type | Guideline | Species | Doses (mg/kg bw/day) | Route | NOAEL (Maternal) | NOAEL (Developmental) | Key Findings | Reference |

| Prenatal Developmental Toxicity | OECD 414 | Rat (Sprague Dawley) | 0, 20, 125, 250 | Oral (gavage) | 20 mg/kg | 125 mg/kg | At 125 mg/kg: maternal toxicity, fetal weight deficits, delayed ossification. At 250 mg/kg: severe maternal toxicity. | [6][7] |

| Developmental Toxicity | N/A | Mouse | 15, 150, 1500 | Dermal | N/A | N/A | No teratogenic effects observed. | [1][2] |

N/A: Not Available in the source document.

Safety Assessment and Regulatory Conclusion

Regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS) and the US-based Cosmetic Ingredient Review (CIR) Expert Panel have evaluated the safety of 2,4-Diaminophenoxyethanol and its salts.

The overall safety assessment considers the low dermal absorption under typical use conditions, the NOAEL of 20 mg/kg/day from the sub-chronic toxicity study, and the negative results from in vivo genotoxicity and carcinogenicity studies.[1][6][7][12] While in vitro genotoxicity tests were positive, the weight of evidence from in vivo studies, which more closely represent human exposure, did not indicate a genotoxic risk.[12]

References

- 1. Final Report on the Safety Assessment of this compound | Semantic Scholar [semanticscholar.org]

- 2. cir-safety.org [cir-safety.org]

- 3. cir-safety.org [cir-safety.org]

- 4. ec.europa.eu [ec.europa.eu]

- 5. ec.europa.eu [ec.europa.eu]

- 6. health.ec.europa.eu [health.ec.europa.eu]

- 7. View Attachment [cir-reports.cir-safety.org]

- 8. echemi.com [echemi.com]

- 9. The hair-dye reagent 2-(2',4'-diaminophenoxy)ethanol is mutagenic to Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cir-safety.org [cir-safety.org]

- 11. cir-safety.org [cir-safety.org]

- 12. cosmeticsinfo.org [cosmeticsinfo.org]

An In-depth Technical Guide to 2,4-Diaminophenoxyethanol Dihydrochloride as an Aromatic Amine Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diaminophenoxyethanol Dihydrochloride is an aromatic amine salt primarily utilized as a coupler in oxidative hair dye formulations. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, mechanism of action in hair coloring, and an in-depth summary of its toxicological profile. Detailed experimental protocols for key safety assessments are provided, along with a discussion of its biological effects. All quantitative data are presented in tabular format for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate the oxidative hair dyeing process, experimental workflows, and the compound's synthesis.

Chemical and Physical Properties

This compound is a white to off-white or light gray to light pink crystalline powder.[1][2] It is the dihydrochloride salt of 2,4-diaminophenoxyethanol. As an aromatic amine, its chemical structure and properties are pivotal to its function in oxidative hair colorants.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride | [3] |

| CAS Number | 66422-95-5 | [4] |

| Molecular Formula | C₈H₁₂N₂O₂ · 2HCl | [1] |

| Molecular Weight | 241.11 g/mol | [4] |

| Appearance | Light grey to light pink powder | [2][4] |

| Melting Point | 222°C to 224°C | [4] |

| Solubility | Soluble in ethanol, acetone, and chloroform. Insoluble in water. | [4] |

| Purity (by HPLC) | ≥ 98.5% | [4] |

| Log P (octanol/water) | 0.99 | [5][6] |

Synthesis

The synthesis of this compound typically involves a multi-step process. A common method begins with the condensation of 2,4-dinitrochlorobenzene with ethylene glycol under alkaline conditions to form an intermediate, β-2,4-dinitrophenoxyethanol. This intermediate is then subjected to hydrogenation to reduce the nitro groups to amino groups, followed by salification with hydrochloric acid to yield the final product.

Application in Oxidative Hair Dyes

This compound is a key ingredient in permanent hair coloring systems, where it functions as a "coupler" or "secondary intermediate".[4][7] Oxidative hair dyes work through a chemical reaction between "precursors" (or primary intermediates, such as p-phenylenediamine) and couplers in the presence of an oxidizing agent, typically hydrogen peroxide.[2][3]

The process begins with the mixing of two components: one containing the dye precursors and couplers, and the other containing the oxidizing agent.[2] This mixture is then applied to the hair. The small size of the precursor and coupler molecules allows them to penetrate the hair shaft.[2] Inside the hair, the oxidizing agent oxidizes the precursors, which then react with the couplers to form larger, colored molecules.[2][3] These newly formed dye molecules are too large to be easily washed out of the hair, resulting in a permanent color change.[2]

The specific color produced depends on the precursors and couplers used in the formulation.[2] this compound, when reacting with precursors like p-phenylenediamine, contributes to the formation of indo-dyes, which can produce a range of shades.

Toxicological Profile

The safety of this compound has been extensively evaluated by regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS) in Europe. The toxicological data for the dihydrochloride salt is considered applicable to the sulfate salt as well.[8]

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Result | Reference |

| Acute Oral Toxicity (Rat) | LD₅₀ ≈ 1000 mg/kg bw | [8] |

| Dermal Irritation (Rabbit) | Not an irritant | [8] |

| Ocular Irritation (Rabbit) | Slightly irritant at 4% in water and undiluted | [8] |

| Skin Sensitization (Guinea Pig, Buehler Test) | Not a sensitizer | [8] |

| Skin Sensitization (Mouse, LLNA) | Moderate sensitizer (EC3 = 3.2%) | [9] |

| Genotoxicity (Ames Test) | Mutagenic in S. typhimurium strain TA98 with metabolic activation | [8] |

| Genotoxicity (In vitro Chromosome Aberration) | Induced chromosome aberrations in human lymphocytes | [8] |

| Genotoxicity (In vivo Micronucleus Test) | Did not induce an increase in micronucleated bone marrow erythrocytes | [8] |

| Carcinogenicity | Not considered a carcinogen based on available studies | [3] |

| Developmental Toxicity | No adverse effects observed | [3] |

Experimental Protocols

Skin Sensitization: Local Lymph Node Assay (LLNA)

The LLNA is a widely used method to assess the skin sensitization potential of a substance.

Genotoxicity: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

References

- 1. Risk of Carcinogenicity Associated with Synthetic Hair Dyeing Formulations: A Biochemical View on Action Mechanisms, Genetic Variation and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. madesafe.org [madesafe.org]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) [jayvirdyechem.com]

- 5. cir-safety.org [cir-safety.org]

- 6. cir-safety.org [cir-safety.org]

- 7. cosmileeurope.eu [cosmileeurope.eu]

- 8. health.ec.europa.eu [health.ec.europa.eu]

- 9. ec.europa.eu [ec.europa.eu]

An In-depth Technical Guide to Potential Impurities in the Synthesis of 2,4-Diaminophenoxyethanol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential impurities that can arise during the synthesis of 2,4-Diaminophenoxyethanol Dihydrochloride, a key intermediate in the pharmaceutical and cosmetic industries. The guide details the common synthetic route, outlines the formation mechanisms of potential process-related and degradation impurities, and presents analytical methodologies for their detection and quantification. Detailed experimental protocols, quantitative data from batch analyses, and visual diagrams of chemical pathways and workflows are included to support researchers and drug development professionals in ensuring the quality and safety of this important compound.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and is also utilized as a coupler in oxidative hair dye formulations.[1] The purity of this intermediate is of paramount importance to the safety and efficacy of the final product. A thorough understanding of the potential impurities that can be generated during its synthesis is therefore essential for process optimization, quality control, and regulatory compliance. This guide aims to provide an in-depth analysis of these impurities, their origins, and the analytical techniques employed for their control.

Synthesis of this compound

The most prevalent industrial synthesis of this compound is a two-step process.[2][3][4][5] This process begins with the condensation of 2,4-dinitrochlorobenzene and ethylene glycol, followed by the catalytic hydrogenation of the resulting dinitro intermediate, and finally, salt formation with hydrochloric acid.

Step 1: Condensation (Williamson Ether Synthesis)

In the first step, 2,4-dinitrochlorobenzene is reacted with ethylene glycol in the presence of a base, such as sodium hydroxide or sodium carbonate, to form 2-(2,4-dinitrophenoxy)ethanol.[1][4] This reaction is a classic example of a Williamson ether synthesis.

Step 2: Hydrogenation

The intermediate, 2-(2,4-dinitrophenoxy)ethanol, is then subjected to catalytic hydrogenation to reduce the two nitro groups to amino groups. This is typically carried out using a catalyst such as palladium on carbon (Pd/C) or a Pd-Fe adsorptive resin under a hydrogen atmosphere.[1][4]

Step 3: Salt Formation

Finally, the resulting 2,4-diaminophenoxyethanol free base is treated with hydrochloric acid to form the more stable dihydrochloride salt, which is then isolated and purified.

dot```dot graph Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

DNCB [label="2,4-Dinitrochlorobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; EG [label="Ethylene Glycol", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., NaOH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DNPE [label="2-(2,4-Dinitrophenoxy)ethanol", fillcolor="#FBBC05", fontcolor="#202124"]; H2_Catalyst [label="H₂ / Catalyst (e.g., Pd/C)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DAPE [label="2,4-Diaminophenoxyethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCl [label="HCl", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Final_Product [label="2,4-Diaminophenoxyethanol\nDihydrochloride", fillcolor="#34A853", fontcolor="#FFFFFF"];

DNCB -> DNPE; EG -> DNPE; Base -> DNPE [label="Condensation", style=dotted]; DNPE -> DAPE [label="Hydrogenation"]; H2_Catalyst -> DAPE [style=dotted]; DAPE -> Final_Product [label="Salt Formation"]; HCl -> Final_Product [style=dotted]; }

Caption: Formation of Key Process-Related Impurities.

Other Potential Impurities

-

Residual Solvents: Solvents used during the synthesis and purification steps, such as ethanol or isopropanol, may be present in the final product if not effectively removed.

-

Heavy Metals: Catalysts used in the hydrogenation step (e.g., Palladium) and metals from reactors can be a source of heavy metal impurities.

Quantitative Data on Impurities

Analysis of various batches of this compound has provided quantitative data on the levels of key impurities. The purity of different batches has been reported to range from 98.7% to 99.6%. [6]

| Impurity | Batch 0120022 | Batch 0101297 | Batch Op.118 |

|---|---|---|---|

| Purity (by HPLC, area %) | >99.5% | - | - |

| Purity (by Titration, % w/w) | 98.7% | 99.6% | 99.4% |

| m-Phenylenediamine | <100 ppm | - | - |

| 2,4-Diaminoanisole | Not Detected | - | - |

Table 1: Purity and Impurity Levels in Different Batches of this compound

| Impurity | Specification |

| Arsenic | < 5 ppm |

| Antimony | < 5 ppm |

| Mercury | < 5 ppm |

| Cadmium | < 10 ppm |

| Lead | < 20 ppm |

| Isopropanol | < 100 ppm |

Table 2: Limits for Heavy Metals and Residual Solvents in a Batch with 98.7% Purity [6]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of this compound. The following are representative procedures.

Synthesis of this compound